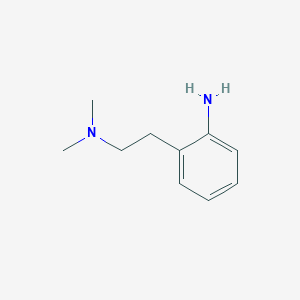

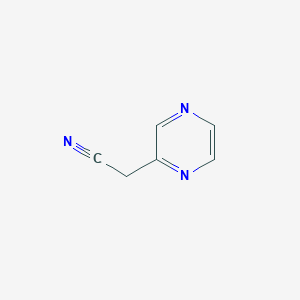

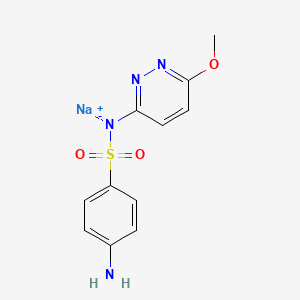

![molecular formula C15H11ClN2O2 B1316941 2-[(4-氯苯基)甲基]吲唑-3-羧酸 CAS No. 126861-66-3](/img/structure/B1316941.png)

2-[(4-氯苯基)甲基]吲唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indazole-3-carboxylic acid is a compound that may be used in the synthesis of various other compounds . It is a part of the indazole family, which is a heterocyclic aromatic organic compound .

Synthesis Analysis

Indazole synthesis involves several strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . The synthesis generally produces good to excellent yields, with minimal formation of byproducts .Molecular Structure Analysis

Indazole, also called benzpyrazole or isoindazone, is a heterocyclic aromatic organic compound . The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest because of its wide variety of biological properties .Chemical Reactions Analysis

Indazole derivatives undergo various reactions. For instance, they can react with arynes under mild reaction conditions to afford 3-substituted indazoles in good yields . The reaction involves a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes .科学研究应用

导言

2-[(4-氯苯基)甲基]吲唑-3-羧酸及其衍生物由于其独特的化学结构和潜在的各种生物活性而在科学研究中引起了人们的兴趣。在这里,我们探讨科学研究中的最新发现和应用,重点关注药物使用、剂量和副作用之外的领域。

抗肿瘤特性

吲唑衍生物(包括与2-[(4-氯苯基)甲基]吲唑-3-羧酸相关的衍生物)的一个重要应用是在抗肿瘤药物的开发中。罗尼达明是一种衍生物,它举例说明了吲唑-3-羧酸在癌症治疗中的用途。它不是通过抑制核酸或蛋白质合成起作用的,而是通过损害癌细胞的能量代谢起作用的。罗尼达明增强了蒽环类药物和顺铂的效果,提供了一种协同的方法来治疗实体瘤,而不会与常规抗肿瘤剂产生重叠的副作用 (Di Cosimo等人,2003年).

吲唑衍生物的生物活性

吲唑凭借其含氮杂环结构,表现出广泛的生物活性,使其成为开发新型治疗剂的候选者。近年来对吲唑衍生物的研究突出了它们在抗癌和抗炎疗法中的潜力,以及它们在治疗神经退行性疾病和激酶相关疾病中的作用。这些化合物的多功能性源于它们的药理学意义,修饰导致新分子表现出不同的生物和治疗特性 (Denya等人,2018年).

环境影响和生物降解

对氯酚(如4-氯酚)的研究表明,氯酚与2-[(4-氯苯基)甲基]吲唑-3-羧酸具有相似的结构,对水生和哺乳动物生命具有中等毒性。这些研究阐明了氯化合物的环境持久性和适应性微生物在其生物降解中的作用。了解这些化合物对环境的影响对于评估它们的全部影响和生物积累潜力至关重要,并且对于制定缓解和补救策略至关重要 (Krijgsheld和Gen,1986年).

安全和危害

Indazole-3-carboxylic acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .

未来方向

属性

IUPAC Name |

2-[(4-chlorophenyl)methyl]indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-11-7-5-10(6-8-11)9-18-14(15(19)20)12-3-1-2-4-13(12)17-18/h1-8H,9H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOXZQVCIJTFOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N(N=C2C=C1)CC3=CC=C(C=C3)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

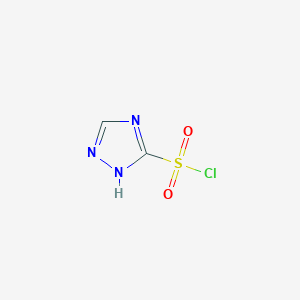

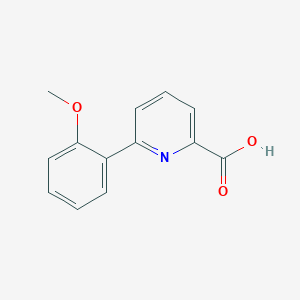

![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316870.png)

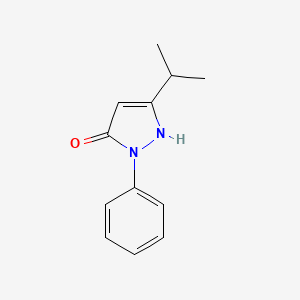

acetic acid](/img/structure/B1316894.png)